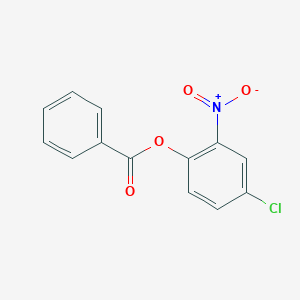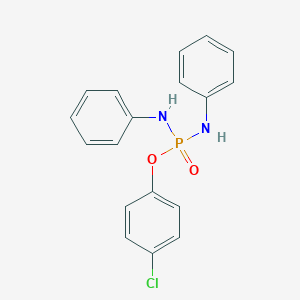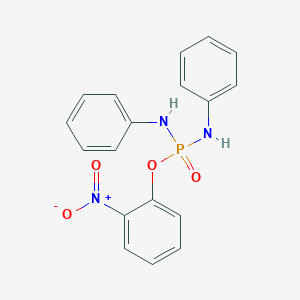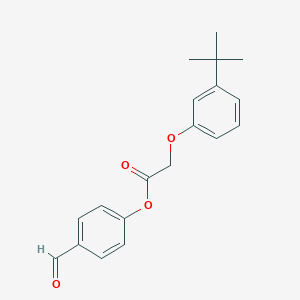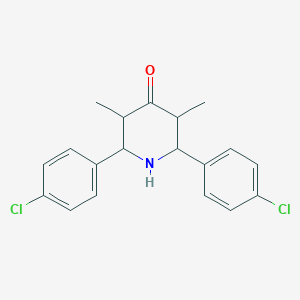
2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone is a chemical compound with the molecular formula C19H18Cl2NO. It is a member of the piperidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base to form the intermediate 4-chlorobenzylideneacetone. This intermediate is then reacted with methylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one
- 2,6-Bis(4-chlorophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one
Uniqueness
2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C19H19Cl2NO |
|---|---|
Molecular Weight |
348.3g/mol |
IUPAC Name |
2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-one |
InChI |
InChI=1S/C19H19Cl2NO/c1-11-17(13-3-7-15(20)8-4-13)22-18(12(2)19(11)23)14-5-9-16(21)10-6-14/h3-12,17-18,22H,1-2H3 |
InChI Key |
HZJRRCMQPKSHRC-UHFFFAOYSA-N |
SMILES |
CC1C(NC(C(C1=O)C)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1C(NC(C(C1=O)C)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-(3,4-Dichlorophenyl)-1-[hydroxy(oxido)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B458921.png)
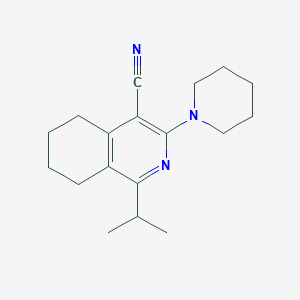
![N,N-Dibutyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B458923.png)
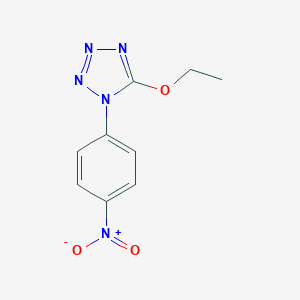
![2-tert-butyl-5-{5-(2-tert-butyl-2H-tetraazol-5-yl)-3-[2-(2-tert-butyl-2H-tetraazol-5-yl)ethyl]-3-nitropentyl}-2H-tetraazole](/img/structure/B458928.png)
![5-{1-{4-nitrophenyl}-3-(1H-tetraazol-5-yl)-1-[2-(1H-tetraazol-5-yl)ethyl]propyl}-1H-tetraazole](/img/structure/B458930.png)
![13-chloro-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B458932.png)
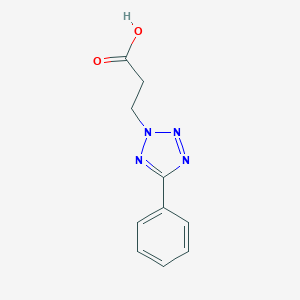

![1,3,7-Trimethyl-8-(2H-[1,2,4]triazol-3-ylsulfanyl)-3,7-dihydro-purine-2,6-dione](/img/structure/B458938.png)
